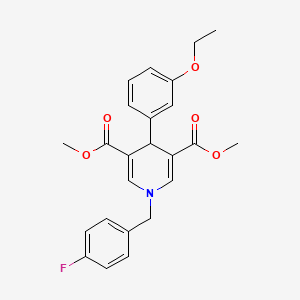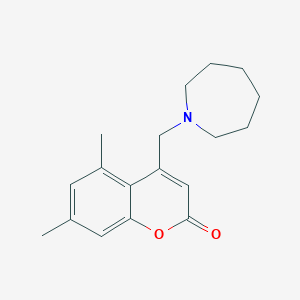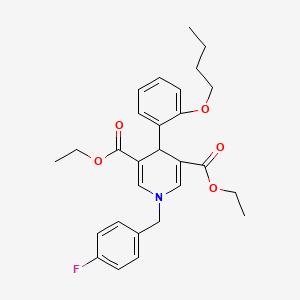![molecular formula C8H8N4O B14967028 N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14967028.png)
N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is an organic compound that features a furan ring substituted with a methyl group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is synthesized through the methylation of furan.
Formation of the Triazole Derivative: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The furan and triazole derivatives are coupled using a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: To enhance the efficiency of the coupling reaction.
Purification Techniques: Such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products:
Oxidation Products: Furanones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted furans.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Comparison:
- Structural Differences: Variations in the substituents on the furan or triazole rings.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Unique applications based on the specific properties of each compound.
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
(E)-1-(5-methylfuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H8N4O/c1-7-2-3-8(13-7)4-11-12-5-9-10-6-12/h2-6H,1H3/b11-4+ |
InChI-Schlüssel |
LQNDVNAARCNXJP-NYYWCZLTSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=N/N2C=NN=C2 |
Kanonische SMILES |
CC1=CC=C(O1)C=NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-allyl-N-(3-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966956.png)

![N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14966987.png)


![N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B14967003.png)
![N,2'-dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967009.png)
![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967011.png)

![N-(Adamantan-1-YL)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B14967020.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14967032.png)
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14967034.png)
methanone](/img/structure/B14967044.png)
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B14967046.png)
